![molecular formula C14H16N2O3 B5663248 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B5663248.png)
3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one
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Overview
Description
3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Oxazolidinone Ring: The oxazolidinone ring can be introduced through a cyclization reaction involving an appropriate precursor, such as an amino alcohol, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The oxazolidinone ring can enhance the compound’s stability and bioavailability, contributing to its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-(substituted phenyl)methylidene acetohydrazide
- 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
Uniqueness
3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one is unique due to its combination of an indole moiety and an oxazolidinone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-18-11-2-3-13-12(8-11)10(9-15-13)4-5-16-6-7-19-14(16)17/h2-3,8-9,15H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBXFRVVQCIDHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3CCOC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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